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Compound of Interest

Compound Name: PF-06456384 trihydrochloride

Cat. No.: B609988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of PF-06456384 trihydrochloride, a potent and highly selective inhibitor

of the voltage-gated sodium channel NaV1.7. This document is intended to serve as a valuable

resource for researchers and professionals engaged in pain research and the development of

novel analgesic therapies.

Chemical Structure and Properties
PF-06456384 trihydrochloride is the hydrochloride salt form of PF-06456384. The chemical

structure and key properties are summarized below.

Chemical Structure:

IUPAC Name: 3-cyano-4-((3-(2-(((2-(piperidin-4-yl)ethyl)amino)methyl)pyridin-4-yl)-3'-

(trifluoromethyl)-[1,1'-biphenyl]-4-yl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

trihydrochloride

SMILES: N#CC1=CC(S(=O)(NC2=NC=NS2)=O)=CC=C1OC3=CC=C(C4=CC(C(F)

(F)F)=CC=C4)C=C3C5=CC(CNCCC6CCNCC6)=NC=C5.[H]Cl.[H]Cl.[H]Cl[1]

CAS Number: 1834610-75-1[1]

Physicochemical Properties:
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Property Value Reference

Molecular Formula C35H35Cl3F3N7O3S2 [1]

Molecular Weight 829.18 g/mol [1]

Appearance Solid, White to off-white [1]

Solubility
DMSO: 125 mg/mL (150.75

mM) (with sonication)
[1]

Storage

4°C, sealed, away from

moisture. In solvent: -80°C for

6 months; -20°C for 1 month.

[1]

Mechanism of Action and Biological Activity
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel

NaV1.7.[2][3][4][5] NaV1.7 is a key channel in the transmission of pain signals and is

predominantly expressed in peripheral sensory neurons.[3][6] By blocking this channel, PF-

06456384 can inhibit the propagation of action potentials in nociceptive neurons, thereby

reducing the sensation of pain.

In Vitro Activity:
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Parameter Value Species Assay Reference

IC50 (NaV1.7) 0.01 nM Human
Conventional

Patch Clamp
[7]

IC50 (NaV1.7) <0.1 nM Mouse
Conventional

Patch Clamp
[7]

IC50 (NaV1.7) 75 nM Rat
Conventional

Patch Clamp
[7]

IC50 (NaV1.7) 0.58 nM Human

PatchExpress

Electrophysiolog

y

[7]

Selectivity

>300-fold over

other human

NaV channels

(NaV1.1, 1.2,

1.3, 1.4, 1.5, 1.6,

1.8)

Human --- [7]

In Vivo Activity:

PF-06456384 has been evaluated in preclinical models of pain, including the mouse formalin

pain model.[2][4][5] However, despite its high in vitro potency, it showed a lack of efficacy in this

model, which has been potentially attributed to high plasma protein binding, leading to low free

concentrations of the compound at the target site.

Signaling Pathway
The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the

inhibitory action of PF-06456384.
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NaV1.7 Signaling Pathway in Pain Transmission

Synthetic Pathway
The synthesis of PF-06456384 is a multi-step process. While a detailed, step-by-step protocol

is proprietary, the general synthetic strategy involves the coupling of key intermediates. A

publication by Storer et al. (2017) describes the removal of a benzyl group on a piperidine

moiety via catalytic hydrogenation to yield a free amine, which is then further reacted. This

suggests a convergent synthesis approach where different fragments of the molecule are

synthesized separately and then combined.

The following diagram outlines a plausible high-level synthetic workflow.
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High-Level Synthetic Workflow for PF-06456384

Experimental Protocols
Mouse Formalin Pain Model
This model is a widely used preclinical assay to assess the efficacy of analgesic compounds. It

involves the injection of a dilute formalin solution into the hind paw of a mouse, which elicits a

biphasic pain response.

Materials:

Male C57BL/6 mice[8]

5% formalin solution (diluted from formaldehyde in phosphate-buffered saline)[9]

0.3 ml insulin syringes with a 30G needle[10]

Observation chambers with mirrors for clear viewing of the paws[11]
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Timer

Procedure:

Acclimation: Place individual mice in the observation chambers for at least 20-30 minutes to

allow them to acclimate to the new environment.[10][11]

Formalin Injection:

Gently restrain the mouse.

Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.[9][12]

Observation and Scoring:

Immediately after the injection, return the mouse to the observation chamber and start the

timer.

Observe the animal's behavior and record the cumulative time spent licking, biting, or

shaking the injected paw.

The pain response is typically divided into two phases:

Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by

acute, neurogenic pain resulting from the direct activation of nociceptors.[8][10]

Interphase: 5-15 minutes post-injection, a period of reduced pain behavior.[8]

Phase 2 (Late Phase): 15-60 minutes post-injection. This phase reflects inflammatory

pain and central sensitization.[8][10]

Data Analysis: The total time spent exhibiting pain behaviors in each phase is quantified and

compared between treatment groups (e.g., vehicle control vs. PF-06456384-treated). A

significant reduction in the duration of pain behaviors in the treated group compared to the

control group indicates an analgesic effect.

Experimental Workflow:
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Mouse Formalin Pain Model Workflow

ADME Properties
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A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion

(ADME) properties of a drug candidate is crucial for its development. Extensive in vitro and in

vivo ADME profiling of PF-06456384 has been conducted.[13][14]

Summary of ADME Characteristics:

Parameter Observation Implication Reference

Absorption
Designed for

intravenous infusion.

Bypasses oral

absorption challenges.
[13][14]

Distribution
High plasma protein

binding.

May limit the free

concentration of the

drug at the target site,

potentially reducing

efficacy.

[15]

Metabolism

Cleared primarily by

organic anion-

transporting

polypeptide (OATP)-

mediated hepatic

uptake and

subsequent biliary

excretion.

The formulation

excipient Solutol may

impact clearance and

distribution.

[13]

Excretion
Primarily through

biliary excretion.
--- [13]

Conclusion
PF-06456384 trihydrochloride is a powerful research tool for investigating the role of NaV1.7

in pain signaling. Its exceptional potency and selectivity make it a valuable probe for in vitro

studies. While its in vivo efficacy in certain preclinical models has been limited, likely due to

pharmacokinetic challenges such as high plasma protein binding, the study of this compound

provides important insights for the design and development of future NaV1.7-targeted

analgesics. Further research focusing on optimizing the pharmacokinetic properties of NaV1.7
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inhibitors, while maintaining high potency and selectivity, will be critical for the successful

clinical translation of this therapeutic approach for pain management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b609988#pf-06456384-trihydrochloride-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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